
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine est un composé aromatique hétérocyclique qui appartient à la famille des pyrimidines. Les pyrimidines sont connues pour leur large éventail d'activités pharmacologiques, notamment les propriétés anti-inflammatoires, antibactériennes, antivirales et antifongiques
Méthodes De Préparation
La synthèse de la 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine implique généralement l'utilisation de réactifs organolithium. Une méthode courante implique la substitution nucléophile des halopyrimidines par des composés organolithium. Par exemple, la 2,4-dichloro-6-phénylpyrimidine peut être mise à réagir avec le phényllithium pour introduire les substituants souhaités aux positions 4 et 6 . Les conditions réactionnelles comprennent souvent des températures basses et l'utilisation de solvants anhydres pour garantir une haute régiosélectivité et un rendement élevé.
Analyse Des Réactions Chimiques
La 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine subit divers types de réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position 4 peut être substitué par des nucléophiles tels que les amines ou les thiols en conditions basiques.
Oxydation et réduction : Le composé peut subir une oxydation pour former des N-oxydes correspondants ou une réduction pour former des dihydropyrimidines.
Réactions de couplage : Il peut participer à des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone avec des acides boroniques.
Les réactifs couramment utilisés dans ces réactions comprennent les composés organolithium, les catalyseurs au palladium et divers nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
La 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément de base pour la synthèse de candidats médicaments potentiels, en particulier ceux ciblant les maladies inflammatoires et infectieuses.
Études biologiques : Le composé est étudié pour ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs, afin de comprendre son mécanisme d'action et son potentiel thérapeutique.
Applications industrielles : Elle est utilisée dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, elle peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi la production de médiateurs inflammatoires . Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
La 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine peut être comparée à d'autres dérivés de pyrimidine, tels que :
2,4-Dichloro-6-phénylpyrimidine : Un précurseur dans la synthèse de diverses pyrimidines substituées.
5-Chloro-N4-phényl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine : Un composé présentant une forte activité antitumorale et une double inhibition de CDK6 et CDK9.
La singularité de la 4-Chloro-2-phényl-6-(4-(pyridin-3-yl)phényl)pyrimidine réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C21H14ClN3 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C21H14ClN3/c22-20-13-19(24-21(25-20)17-5-2-1-3-6-17)16-10-8-15(9-11-16)18-7-4-12-23-14-18/h1-14H |
Clé InChI |
MRTLULYWFXNHFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






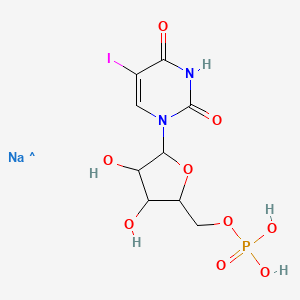
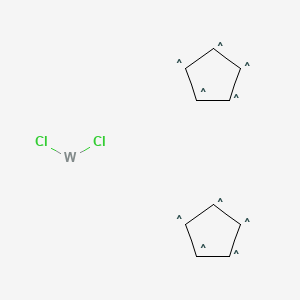

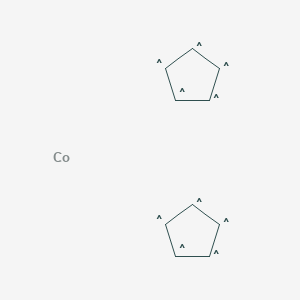
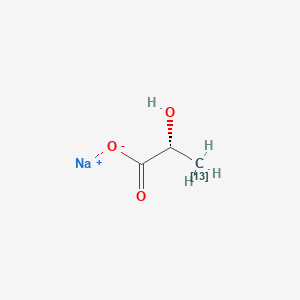
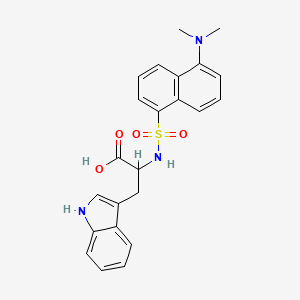
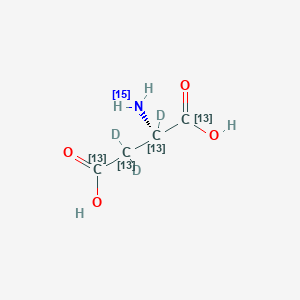


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
